2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine
Description
Properties
IUPAC Name |
2-methoxy-N-[(1-phenylpyrrol-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-17-11-9-15-12-14-8-5-10-16(14)13-6-3-2-4-7-13/h2-8,10,15H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXCFKYOIGFWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Intermediate-Based Alkylation
A widely cited approach involves the formation of a benzyl imine intermediate, followed by alkylation and deprotection steps. Adapted from the methodology in CN103936599A , the synthesis begins with the condensation of 2-methoxyethylamine with 1-phenyl-1H-pyrrole-2-carbaldehyde to form an imine intermediate. Key steps include:
- Imine Formation : Reacting 2-methoxyethylamine with 1-phenyl-1H-pyrrole-2-carbaldehyde in toluene under azeotropic dehydration (80–145°C, 10–18 hours) yields the imine intermediate.
- Reductive Amination : The imine is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (Pd/C, H₂) to produce the secondary amine.
- Deprotection and Purification : Acidic deprotection (e.g., HCl in methanol) followed by azeotropic dehydration and fractional distillation (82–85°C) yields the final product with a purity >99.7%.
Advantages : High yield (56–84%), scalability, and minimal byproducts.
Limitations : Requires strict control of azeotropic conditions to prevent side reactions.
Pyrrole-Methyl Amine Coupling
A modular strategy, inspired by PMC9805530 , focuses on constructing the pyrrole-methyl moiety first, followed by coupling with 2-methoxyethylamine:
- Pyrrole-Methyl Synthesis : Reacting 2-(1H-pyrrol-1-yl)aniline with 2-chloronicotinaldehyde in acetic acid/ethanol forms the pyrrole-methyl backbone.
- Amine Functionalization : The aldehyde group is substituted with 2-methoxyethylamine via nucleophilic addition-elimination, using molecular sieves to absorb water and drive the reaction.
- Catalytic Reduction : The Schiff base intermediate is reduced with NaBH₃CN to stabilize the amine linkage.
Key Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrrole-methyl formation | AcOH/EtOH, 70°C, 12h | 78 | 95 |
| Amine coupling | Molecular sieves, RT, 24h | 65 | 98 |
Protecting Group-Assisted Synthesis
The use of silyl protecting groups, as described in WO2022056100A1 , enables selective functionalization:
- Silyl Protection : The amine group of 2-methoxyethylamine is protected with tert-butyldiphenylsilyl (TBDPS) chloride.
- Coupling Reaction : The protected amine reacts with 1-phenyl-1H-pyrrole-2-carbaldehyde under Mitsunobu conditions (DIAD, PPh₃) to form the C–N bond.
- Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl group, yielding the final product.
Advantages : Prevents over-alkylation and improves regioselectivity.
Yield : 72% after deprotection.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Systems
- Pd/C Hydrogenation : Superior to NaBH₄ in reducing imines, providing >99% conversion.
- Enzymatic Resolution : Lipase B (as in WO2015159170A2 ) resolves racemic mixtures but is cost-prohibitive for large-scale synthesis.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : Symmetry C18 column, 220 nm detection; retention time = 8.2 min, purity >99.5%.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule .
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Substitution: : The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine has several scientific research applications:
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Medicinal Chemistry: : The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders .
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs .
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Materials Science: : The compound can be used in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its hybrid aromatic-aliphatic architecture. Below is a comparison with structurally related compounds:
Physicochemical Properties
LogP and Solubility :
- The target compound’s logP is likely higher than that of pyridine-based analogs (e.g., L2a ) due to the hydrophobic phenyl-pyrrole group.
- NBOMe compounds (e.g., 25I-NBOMe) exhibit elevated logP values (~3.5–4.0) owing to halogen and methoxy substituents, enhancing blood-brain barrier permeability .
- Pyrrole derivatives with dimethylamine groups (e.g., ) are more polar, reducing logP compared to the target compound.
Molecular Weight :
Research Findings and Implications
Structural-Activity Relationships (SAR) :
- Aromatic Substitution : The phenyl group on the pyrrole in the target compound may enhance π-π stacking interactions compared to unsubstituted pyrroles (e.g., ), useful in materials science or receptor binding.
- Amine Modifications : The methoxyethyl group offers flexibility and hydrogen-bonding capacity, distinct from the rigid N-methoxybenzyl group in NBOMes .
Toxicity Considerations :
- NBOMe compounds exhibit high toxicity (LD50 ~0.1–1 mg/kg in rodents) , whereas pyrrole-amine derivatives (e.g., ) are less toxic but require further safety profiling.
Biological Activity
2-Methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine, with the CAS number 1211505-72-4, is an organic compound characterized by a methoxy group, a phenyl group, and a pyrrole ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features:
- A methoxy group (-OCH₃)
- A phenyl group (C₆H₅)
- A pyrrole ring (C₄H₄NH)
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
Interaction with Enzymes
The compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activities. These interactions may lead to either inhibition or activation depending on the specific isoform involved. This modulation can impact drug metabolism and efficacy.
G-protein Coupled Receptors (GPCRs)
Furthermore, this compound has been reported to bind to GPCRs, which are crucial for signal transduction in cells. This interaction can modulate various physiological responses, potentially affecting neurological functions and other biological processes.
Anticonvulsant Activity
A study highlighted the anticonvulsant properties of compounds structurally similar to this compound. These compounds were evaluated for their efficacy against seizures induced in animal models. The results indicated that certain derivatives exhibited significant protective effects against tonic-clonic seizures, suggesting potential therapeutic applications in epilepsy treatment .
Antitumor Activity
Another area of investigation focused on the compound's potential as an antitumor agent. Research demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring enhanced cytotoxicity, emphasizing the importance of structural modifications for improving therapeutic efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-methoxy-N-((1-phenyl-1H-indol-2-yl)methyl)ethanamine | Moderate antitumor effects | Indole ring enhances activity |
| 2-methoxy-N-((1-benzothiazolyl)methyl)ethanamine | Antimicrobial properties | Contains a benzothiazole moiety |
| 2-methoxy-N-(pyridinyl)methyl)ethanamine | Neuroprotective effects | Pyridine ring contributes to activity |
This table illustrates how variations in chemical structure influence biological activity, highlighting the significance of the pyrrole framework in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
